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molecular formula C10H8ClN3O2 B8504547 5-chloro-4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid CAS No. 1435479-69-8

5-chloro-4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Cat. No. B8504547
M. Wt: 237.64 g/mol
InChI Key: NBUCTPRBIWLUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150566B2

Procedure details

Cs2CO3 (742 mg, 2.28 mmol) was added portionwise to a RT solution of 2-bromo-5-chloro-4-methyl-benzoic acid methyl ester (300 mg, 1.14 mmol) in DMF (3 mL) followed by 1H-1,2,3-triazole (0.1 mL, 1.71 mmol), Cu(I)I (13 mg, 0.068 mmol) and DMCDA (40 μL, 0.23 mmol). The resulting suspension was heated to 120° C. for 4 h. The reaction mixture was cooled to RT, quenched with 2M aq. HCl and extracted with EtOAc (3×). The combined organic layers were dried over Na2SO4, filtered and evaporated in vacuo to give the crude product that was purified by prep. HPLC (method E) to give the title compound as a pale yellow solid. LC-MS A: tR=0.72 min; [M(35Cl)+H]+=238.01.
Name
Cs2CO3
Quantity
742 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Cu(I)I
Quantity
13 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[Cs+].[Cs+].C[O:8][C:9](=[O:19])[C:10]1[CH:15]=[C:14]([Cl:16])[C:13]([CH3:17])=[CH:12][C:11]=1Br.[NH:20]1[CH:24]=[CH:23][N:22]=[N:21]1>CN(C=O)C>[Cl:16][C:14]1[C:13]([CH3:17])=[CH:12][C:11]([N:21]2[N:22]=[CH:23][CH:24]=[N:20]2)=[C:10]([CH:15]=1)[C:9]([OH:8])=[O:19] |f:0.1.2|

Inputs

Step One
Name
Cs2CO3
Quantity
742 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
300 mg
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)Cl)C)Br)=O
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
N1N=NC=C1
Step Three
Name
Cu(I)I
Quantity
13 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
quenched with 2M aq. HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product that
CUSTOM
Type
CUSTOM
Details
was purified by prep

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC(=C(C(=O)O)C1)N1N=CC=N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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